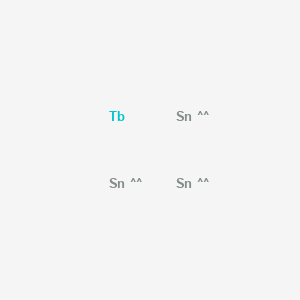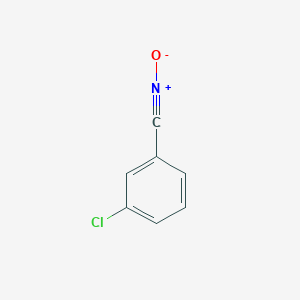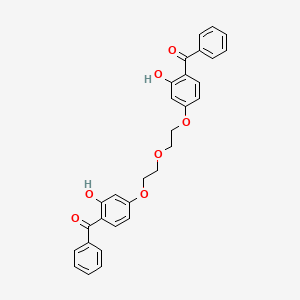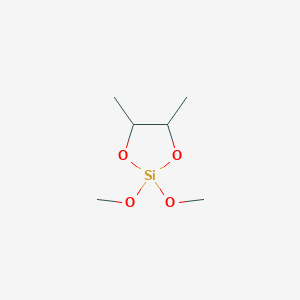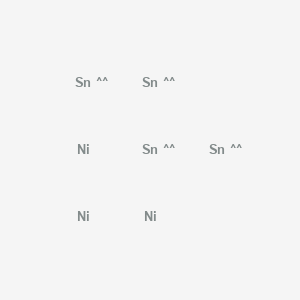![molecular formula C13H10BrNOS B14716251 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7134-74-9](/img/structure/B14716251.png)
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromoaniline group and a sulfanyl group attached to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Dean-Stark apparatus to facilitate the reaction. The reaction mixture is heated under reflux, and the desired product is obtained through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoaniline group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- (6Z)-6-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-bromoanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromoaniline group and a sulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
7134-74-9 |
|---|---|
Molecular Formula |
C13H10BrNOS |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |
InChI Key |
QMVQWDSLKOTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



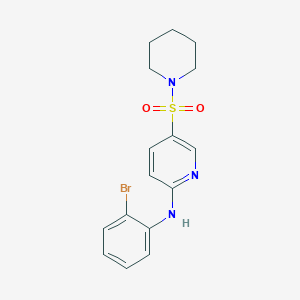
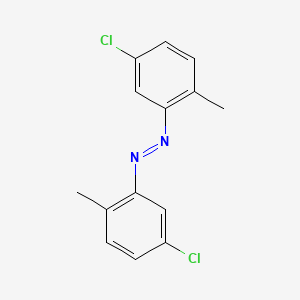
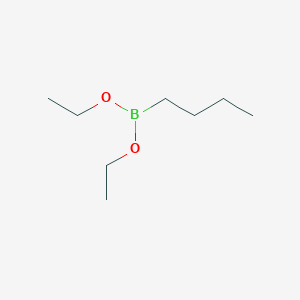
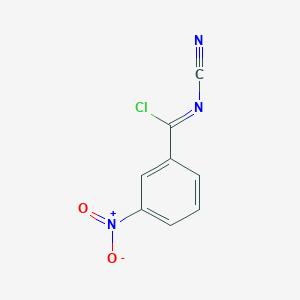
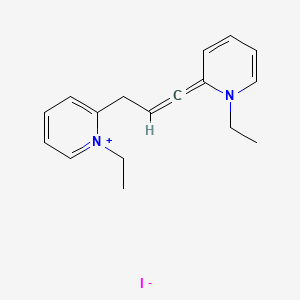
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
